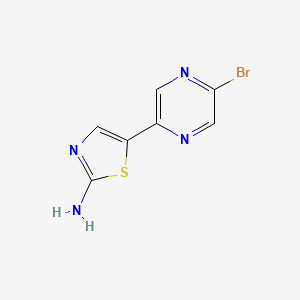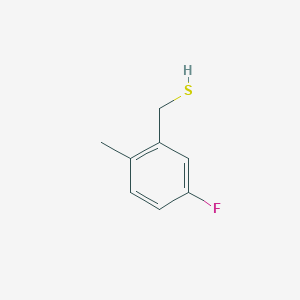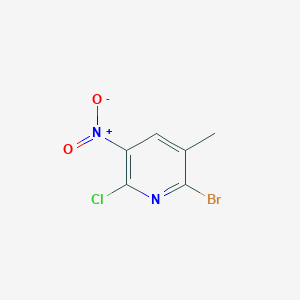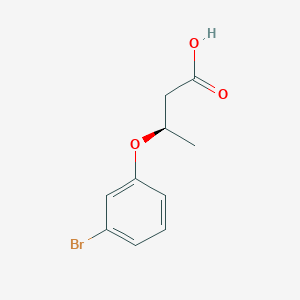
Methyl 4-bromo-1-cyclopropyl-3-methyl-1H-indole-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-bromo-1-cyclopropyl-3-methyl-1H-indole-6-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a bromine atom at the 4th position, a cyclopropyl group at the 1st position, and a methyl group at the 3rd position of the indole ring, with a carboxylate ester group at the 6th position.
Vorbereitungsmethoden
The synthesis of Methyl 4-bromo-1-cyclopropyl-3-methyl-1H-indole-6-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a suitable indole precursor, followed by cyclopropylation and esterification reactions. The reaction conditions often require the use of brominating agents like N-bromosuccinimide (NBS) and cyclopropylating agents such as cyclopropyl bromide . Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments.
Analyse Chemischer Reaktionen
Methyl 4-bromo-1-cyclopropyl-3-methyl-1H-indole-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-bromo-1-cyclopropyl-3-methyl-1H-indole-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing various pharmacologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of Methyl 4-bromo-1-cyclopropyl-3-methyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-bromo-1-cyclopropyl-3-methyl-1H-indole-6-carboxylate can be compared with other indole derivatives, such as:
Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate: Lacks the methyl group at the 3rd position.
Methyl 4-bromo-1-cyclopropyl-3-methyl-1H-indole-2-carboxylate: Has the carboxylate group at the 2nd position instead of the 6th.
These structural differences can significantly impact their chemical reactivity and biological activity, highlighting the uniqueness of this compound.
Eigenschaften
CAS-Nummer |
1956380-38-3 |
|---|---|
Molekularformel |
C14H14BrNO2 |
Molekulargewicht |
308.17 g/mol |
IUPAC-Name |
methyl 4-bromo-1-cyclopropyl-3-methylindole-6-carboxylate |
InChI |
InChI=1S/C14H14BrNO2/c1-8-7-16(10-3-4-10)12-6-9(14(17)18-2)5-11(15)13(8)12/h5-7,10H,3-4H2,1-2H3 |
InChI-Schlüssel |
OBLKEXWHJMGVQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C2=C1C(=CC(=C2)C(=O)OC)Br)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-Benzyl-2-(pyridin-3-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13092278.png)




![[5,5'-Bipyrimidine]-2,2'-diamine](/img/structure/B13092311.png)
![2H-Cyclohepta[d]pyrimidine](/img/structure/B13092313.png)


